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Compound of Interest

Compound Name:
TRIS(TRIMETHYLSILOXY)ANTIM

ONY

CAS No.: 194033-87-9

Cat. No.: B071154

Get Quote

Part 1: Critical Technical Distinction (The "Siloxy"
vs. "Silyl" Trap)
WARNING: Chemical Identity & Application Mismatch Before proceeding with experimental

protocols, a critical distinction must be made regarding the precursor nomenclature provided in

the topic request.

Requested Topic: Tris(trimethylsiloxy)antimony (

)

Target Application: GaSb Thin Film Growth (III-V Semiconductor)

Scientific Assessment: Using Tris(trimethylsiloxy)antimony for Gallium Antimonide (GaSb)

growth is NOT RECOMMENDED for semiconductor-grade films. The siloxy ligand contains an

oxygen atom bridging the silicon and antimony (
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). In MOCVD or ALD, the decomposition of this molecule inevitably incorporates oxygen into
the crystal lattice, resulting in:

Deep-Level Defects: Oxygen acts as a non-radiative recombination center in GaSb.

Phase Separation: Formation of Antimony Oxide (

) or Antimony Silicate rather than pure GaSb.

Electronic Failure: Drastic reduction in carrier mobility and photoluminescence efficiency.

Corrected Protocol Focus: This guide focuses on the structurally related but chemically distinct

precursor: Tris(trimethylsilyl)antimony (

). This silyl precursor (lacking oxygen) is the industry standard for low-temperature, solution-
phase, or ALD growth of GaSb via dehalosilylation pathways. It allows for carbon-free and
oxygen-free epitaxy, unlike its siloxy counterpart.

Part 2: Precursor Properties & Selection Guide
Table 1: Comparative Physicochemical Properties

Feature
Tris(trimethylsilyl)a
ntimony (Target)

Tris(trimethylsiloxy
)antimony (Avoid)

Standard:
Trimethylantimony
(TMSb)

Formula

Oxygen Content 0% (High Purity) ~15% (Contaminant) 0%

Reactivity
Pyrophoric; breaks

easily

Moisture sensitive;

stable

bond

Pyrophoric; requires

high temp pyrolysis

Growth Mechanism

Dehalosilylation

(Driven by Si-Cl/F

formation)

Hydrolysis / Oxidation Pyrolysis (>500°C)

Primary Use
Low-temp GaSb, InSb

QDs, ALD

Flame retardants,

Silicate glasses

Standard MOCVD of

III-V
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Part 3: Growth Mechanism (The Dehalosilylation
Advantage)
The primary advantage of using

over standard alkyls (TMSb) is the ability to grow crystalline GaSb at significantly lower
temperatures (<200°C vs. >500°C). This is achieved not by thermal cracking, but by a chemical
driving force known as dehalosilylation.

The Reaction Pathway
When

is paired with a Gallium halide (e.g.,

), the reaction is driven by the formation of the incredibly strong Silicon-Chlorine bond (

), which is thermodynamically more favorable than the precursor bonds.

Overall Reaction:

Byproduct: Trimethylsilyl chloride (TMSCl) is highly volatile and desorbs instantly from the

surface, leaving a pure GaSb film.

Benefit: No carbon incorporation (common with methyl groups) and no hydrogen required.

Visualization: Dehalosilylation Workflow
The following diagram illustrates the surface chemistry mechanism during Atomic Layer

Deposition (ALD) or pulsed-CVD.
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Figure 1: Dehalosilylation Mechanism for Low-Temp GaSb Growth
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Caption: Cycle showing the thermodynamic drive of Si-Cl bond formation removing ligands at

low temperatures.

Part 4: Experimental Protocol (Low-Temperature
CVD/ALD)
Objective: Growth of stoichiometric GaSb thin films on Si(100) or GaAs substrates. Precursors:

Source A (V): Tris(trimethylsilyl)antimony (

) – Stored in bubbler at 40°C.

Source B (III): Gallium Trichloride (

) – Heated to 50°C.

Step-by-Step Methodology
1. Substrate Preparation (Critical for Nucleation)

Degrease: Sonicate substrate in Acetone (5 min)

IPA (5 min)

DI Water.

Oxide Removal:
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For Si: Dip in 2% HF for 30s (Hydrophobic surface check).

For GaAs: Etch in

(1:10) to remove native oxides.

Load: Transfer to reactor immediately (load-lock preferred) to prevent re-oxidation.

2. Reactor Conditioning
Base Pressure: Pump down to

Torr.

Carrier Gas: High-purity Argon or

(Avoid

if strictly following dehalosilylation, though

is acceptable).

Substrate Temp: Stabilize at 150°C – 250°C.

Note: Unlike TMSb (requires >500°C),

decomposes rapidly above 300°C, leading to uncontrolled gas-phase nucleation. Keep T
low.

3. Deposition Cycle (ALD Mode)
If running in ALD mode for maximum precision:

Pulse Ga Source (

): 0.5s pulse.

Purge: 5s Ar purge (Remove excess physisorbed

).

Pulse Sb Source (
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): 1.0s pulse.

Observation: Pressure spike indicates volatile

generation.

Purge: 10s Ar purge.

Loop: Repeat for 500–1000 cycles.

4. Post-Growth Annealing (Optional)
As-grown films at <200°C may be amorphous or polycrystalline.

Rapid Thermal Anneal (RTA): 450°C for 30s under Ar/Sb overpressure to improve

crystallinity without causing desorption.

Part 5: Characterization & Validation
To ensure the protocol was successful (and to verify you avoided oxygen contamination),

perform the following checks:

Technique Target Result
Failure Mode (Oxygen
Contam.)

XRD (X-Ray Diffraction)
Sharp peaks at (111), (220),

(311) for Zincblende GaSb.

Broad amorphous humps or

peaks.

Raman Spectroscopy

Distinct LO mode at

and TO mode at

.

Shifted peaks or presence of

Sb-O vibration bands (~450

).

EDX / XPS
Stoichiometric 1:1 Ga:Sb ratio.

Oxygen < 1 at%.

Oxygen > 5 at% (indicates leak

or wrong precursor).

Part 6: Safety & Handling (Pyrophoric Hazards)
Tris(trimethylsilyl)antimony is Pyrophoric. It ignites spontaneously in air.[1]
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Glovebox: All transfers must occur in an inert atmosphere (

or Ar,

ppm

).

Bubblers: Use stainless steel bubblers with high-integrity VCR fittings.

Neutralization: Unreacted precursor in exhaust lines should be trapped in a scrubber

containing a hydrocarbon solvent (e.g., hexane) before controlled hydrolysis. Do not vent

directly to air.

Part 7: Process Flow Diagram
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Figure 2: Validated Workflow for High-Purity GaSb Growth
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Caption: Operational workflow emphasizing the critical precursor verification step.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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